(E)-N-(4-(phenyldiazenyl)phenyl)-4-(p-tolylthio)butanamide
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Overview
Description
(E)-N-(4-(phenyldiazenyl)phenyl)-4-(p-tolylthio)butanamide is an organic compound that features a diazenyl group (a functional group with a nitrogen-nitrogen double bond) and a thioether group (a sulfur atom bonded to two carbon atoms)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-(phenyldiazenyl)phenyl)-4-(p-tolylthio)butanamide typically involves the following steps:
Diazotization: The starting material, aniline, is diazotized using sodium nitrite and hydrochloric acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a suitable aromatic compound to form the diazenyl group.
Thioether Formation: The resulting compound is reacted with a thiol (such as p-tolylthiol) under basic conditions to form the thioether linkage.
Amidation: Finally, the compound is amidated with a suitable amine to form the butanamide group.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-(phenyldiazenyl)phenyl)-4-(p-tolylthio)butanamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The diazenyl group can be reduced to an amine using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of advanced materials, such as dyes or polymers.
Mechanism of Action
The mechanism of action of (E)-N-(4-(phenyldiazenyl)phenyl)-4-(p-tolylthio)butanamide depends on its specific application. For example, in biological systems, it may interact with specific enzymes or receptors, modulating their activity. The diazenyl group can participate in electron transfer reactions, while the thioether group can influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
(E)-N-(4-(phenyldiazenyl)phenyl)-4-(p-tolylthio)butanamide can be compared with other compounds that contain similar functional groups:
Diazenyl Compounds: Such as azobenzene, which is used in dyes and molecular switches.
Thioether Compounds: Such as thioanisole, which is used as a precursor in organic synthesis.
Amides: Such as N-phenylacetamide, which is used as an analgesic and antipyretic.
The uniqueness of this compound lies in the combination of these functional groups, which can impart unique chemical and biological properties.
Properties
CAS No. |
1007263-92-4 |
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Molecular Formula |
C23H23N3OS |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
4-(4-methylphenyl)sulfanyl-N-(4-phenyldiazenylphenyl)butanamide |
InChI |
InChI=1S/C23H23N3OS/c1-18-9-15-22(16-10-18)28-17-5-8-23(27)24-19-11-13-21(14-12-19)26-25-20-6-3-2-4-7-20/h2-4,6-7,9-16H,5,8,17H2,1H3,(H,24,27) |
InChI Key |
FEXBHCNDWFWHHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCCCC(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
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